(S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid
Overview
Description
(S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. This compound is significant in the field of organic chemistry, particularly in the synthesis of peptides and proteins.
Mechanism of Action
Target of Action
The primary target of Fmoc-Glu-NH2 is the amine group of amino acids and peptides . The compound acts as a protecting group for these amines during peptide synthesis .
Mode of Action
Fmoc-Glu-NH2 interacts with its targets through a process known as Fmoc protection . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which protects the amine group during peptide synthesis .
Biochemical Pathways
The Fmoc protection process is a key step in the biochemical pathway of peptide synthesis . It allows for the sequential addition of amino acids without unwanted side reactions . The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing for the next amino acid to be added .
Result of Action
The primary molecular effect of Fmoc-Glu-NH2’s action is the protection of amine groups during peptide synthesis . This allows for the controlled addition of amino acids, leading to the formation of the desired peptide sequence . On a cellular level, Fmoc-protected peptides can be used in various applications, such as the creation of self-assembling peptide hydrogels .
Action Environment
The action of Fmoc-Glu-NH2 is influenced by the pH of the environment . Basic conditions are required for the removal of the Fmoc group . Additionally, the presence of other reactive groups can influence the efficacy of Fmoc protection .
Biochemical Analysis
Biochemical Properties
The Fmoc group allows for rapid and efficient synthesis of peptides, including those of significant size and complexity . This makes the group an extremely valuable resource for research in the post-genomic world . Fmoc-Glu-NH2 is involved in the formation of peptide bonds, a process that has posed a unique and challenging problem for organic chemists . The Fmoc group can interact with various enzymes, proteins, and other biomolecules during the synthesis process .
Cellular Effects
It is known that the Fmoc group plays a crucial role in peptide synthesis, which is a fundamental process in all cells . This process influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Fmoc-Glu-NH2 involves its role as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is then removed by base, usually piperidine . This process allows for the controlled synthesis of peptides, with the Fmoc group preventing unwanted reactions at the amine group during the synthesis process .
Temporal Effects in Laboratory Settings
The Fmoc group is stable under normal conditions, allowing for long-term storage of Fmoc-Glu-NH2 . It is rapidly removed by base, such as piperidine, during peptide synthesis . This property allows for the controlled addition of amino acids during peptide synthesis .
Metabolic Pathways
Fmoc-Glu-NH2 is involved in the metabolic pathway of peptide synthesis . This process involves the formation of peptide bonds between amino acids, a process that is fundamental to all living organisms . The Fmoc group acts as a protecting group for amines during this process, preventing unwanted reactions and allowing for the controlled addition of amino acids .
Transport and Distribution
The transport and distribution of Fmoc-Glu-NH2 within cells and tissues are likely to be influenced by its role in peptide synthesis
Subcellular Localization
The subcellular localization of Fmoc-Glu-NH2 is likely to be influenced by its role in peptide synthesis . During peptide synthesis, Fmoc-Glu-NH2 would be expected to localize to the site of peptide synthesis within the cell . The exact subcellular localization may vary depending on the specific cellular context and the stage of the peptide synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid typically involves the protection of the amino group of the amino acid with the fluorenylmethoxycarbonyl (Fmoc) group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines allow for the efficient and precise addition of the Fmoc group to the amino acid, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include deprotected amino acids and peptides, which are essential building blocks in the synthesis of proteins and other biologically active molecules .
Scientific Research Applications
(S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a protected amino acid building block.
Medicine: It is utilized in the design and synthesis of therapeutic peptides and peptidomimetics.
Industry: The compound is used in the production of peptide-based materials and bioconjugates.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-(tritylthio)hexanoic acid
- N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) α-amino acids
Uniqueness
(S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid is unique due to its specific structure and the presence of both an amino and a carboxyl group, making it a versatile building block in peptide synthesis. Its Fmoc protection allows for selective deprotection and coupling, which is crucial in the stepwise synthesis of complex peptides and proteins .
Properties
IUPAC Name |
(4S)-5-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c21-19(25)17(9-10-18(23)24)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,25)(H,22,26)(H,23,24)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRFDZFXTSDMFA-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620963 | |
Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alpha-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288149-55-3 | |
Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alpha-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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